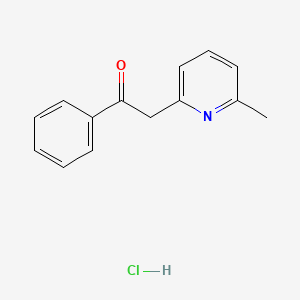

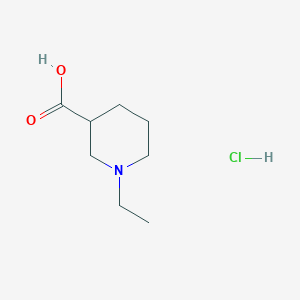

![molecular formula C11H11NO6S B1419284 3-[(2-Oxooxolan-3-yl)sulfamoyl]benzoic acid CAS No. 1105058-09-0](/img/structure/B1419284.png)

3-[(2-Oxooxolan-3-yl)sulfamoyl]benzoic acid

Overview

Description

“3-[(2-Oxooxolan-3-yl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C11H11NO6S . It has a molecular weight of 285.27 g/mol .

Molecular Structure Analysis

The InChI code for “3-[(2-Oxooxolan-3-yl)sulfamoyl]benzoic acid” is 1S/C11H11NO6S/c13-10(14)7-2-1-3-8(6-7)19(16,17)12-9-4-5-18-11(9)15/h1-3,6,9,12H,4-5H2,(H,13,14) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfamoyl moieties, similar to those found in "3-[(2-Oxooxolan-3-yl)sulfamoyl]benzoic acid," act as zinc-binding groups in carbonic anhydrase enzymes. These compounds have been investigated for their inhibitory effects on carbonic anhydrase isoforms, which are involved in several pathologies including obesity, cancer, epilepsy, and hypertension. The inhibition of renal carbonic anhydrases, for instance, has been linked to increased nitrite excretion in urine, suggesting a role in blood pressure regulation and organ protection (Carta & Supuran, 2013).

Treatment of Acid Gases

Research on sulfur chemistry, including sulfamoyl derivatives, has contributed to the development of more efficient desulfurization processes, crucial for reducing sulfur content in fuels and mitigating the harmful effects of acid gases like H2S and CO2. Advanced Claus process designs have been proposed to capture more sulfur, improving the efficiency of sulfur recovery processes (Gupta, Ibrahim, & Shoaibi, 2016).

Pharmaceutical Applications

Sulfamoyl-containing compounds have been explored for their pharmaceutical potential, including anti-inflammatory, analgesic, and antiplatelet activities. A novel derivative, 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid, has shown promise as a potential alternative to traditional nonsteroidal anti-inflammatory drugs, with preliminary assessments indicating specificity and a favorable toxicity profile (Tjahjono et al., 2022).

Food and Feed Additives

Benzoic acid, a compound related to sulfamoyl derivatives, is widely used as a preservative in foods and feeds. Studies have suggested that appropriate levels of benzoic acid can improve gut functions, including digestion, absorption, and barrier properties, in both humans and animals (Mao, Yang, Chen, Yu, & He, 2019).

properties

IUPAC Name |

3-[(2-oxooxolan-3-yl)sulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6S/c13-10(14)7-2-1-3-8(6-7)19(16,17)12-9-4-5-18-11(9)15/h1-3,6,9,12H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCANXPQBPYADOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Oxooxolan-3-yl)sulfamoyl]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

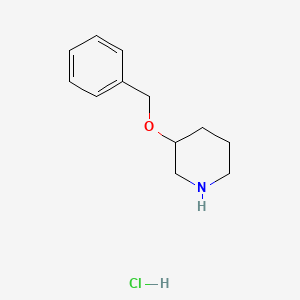

![4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride](/img/structure/B1419201.png)

![4-Methyl-[1,4']bipiperidinyltrifluoroacetate](/img/structure/B1419217.png)

![4-[(2-Methylpentyl)oxy]aniline](/img/structure/B1419223.png)